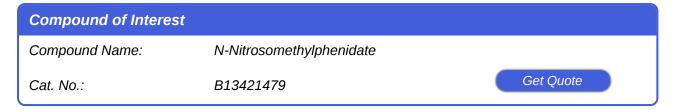


Standard Operating Procedure for N-Nitrosomethylphenidate Testing: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomethylphenidate (NMPH) is a nitrosamine impurity that can form during the synthesis, formulation, or storage of methylphenidate, a widely used medication for Attention Deficit Hyperactivity Disorder (ADHD).[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control of these impurities in pharmaceutical products.[2][3] This document provides detailed application notes and protocols for the sensitive and accurate testing of **N-Nitrosomethylphenidate** in pharmaceutical matrices. The methodologies described are based on established analytical techniques for nitrosamine analysis, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and adhere to the validation principles outlined in the ICH Q2(R1) guideline.[4][5]

Analytical Methodologies

The detection of N-nitrosamine impurities at trace levels requires highly sensitive and selective analytical methods. LC-MS/MS and GC-MS are the most commonly employed techniques for this purpose.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile.[4] It offers excellent sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile nitrosamines.[2] For enhanced selectivity and to meet the low detection limits required, tandem mass spectrometry (GC-MS/MS) is often employed.[2]

Experimental Protocols LC-MS/MS Method for N-Nitrosomethylphenidate Analysis

This protocol provides a general procedure for the quantification of **N-Nitrosomethylphenidate** in a drug product matrix.

1.1. Sample Preparation

- Accurately weigh a portion of crushed tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
- Add 5.0 mL of a suitable solvent, such as dichloromethane (DCM) or methanol.
- Vortex the mixture for 5 minutes to ensure thorough dispersion.
- Sonicate the sample for 10 minutes to facilitate the extraction of NMPH.
- Centrifuge the sample at 4000 rpm for 5 minutes to pellet insoluble excipients.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for analysis.
- 1.2. Chromatographic Conditions (Illustrative)



Parameter	Value
Column	Agilent Poroshell® C8 (50 × 3 mm, 2.7 μ m) or equivalent[7]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

1.3. Mass Spectrometry Conditions (Illustrative)

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (Q1)	263.1 m/z[7]
Product Ions (Q3)	232.1 m/z (Quantifier), 129.1 m/z (Qualifier)[7]
Collision Energy	Optimized for NMPH fragmentation
Dwell Time	100 ms

1.4. Method Validation Parameters (as per ICH Q2(R1))

The analytical method should be validated to demonstrate its suitability for the intended purpose.[5] Key validation parameters are summarized in the table below.



Validation Parameter	Purpose	Typical Acceptance Criteria
Specificity/Selectivity	To ensure the signal is unequivocally from the target analyte, free from interference. [4][5]	Peak purity, resolution > 2 between adjacent peaks.[4]
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.[4]	Signal-to-Noise (S/N) ratio of ~3.[4]
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]	S/N ratio of ~10; recovery and precision criteria met.
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient $(r^2) \ge$ 0.99.
Accuracy	The closeness of the test results to the true value.	Recovery of 80-120% for spiked samples.
Precision (Repeatability & Intermediate Precision)	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.	Relative Standard Deviation (RSD) ≤ 15%.
Robustness	The capacity to remain unaffected by small, but deliberate variations in method parameters.[5]	No significant impact on results with minor changes in conditions.

Quantitative Data Summary (Illustrative)

The following table presents illustrative performance data for a validated nitrosamine analysis method. Specific values for **N-Nitrosomethylphenidate** should be established during method



validation.

Parameter	Illustrative Value
LOD	0.05 ng/mL
LOQ	0.15 ng/mL
Linearity Range	0.15 - 50 ng/mL
Correlation Coefficient (r²)	> 0.995
Accuracy (Recovery)	90 - 110%
Precision (RSD)	< 10%

GC-MS/MS Method for N-Nitrosomethylphenidate Analysis

This protocol provides a general procedure for the analysis of volatile nitrosamines and can be adapted for NMPH.

2.1. Sample Preparation

The sample preparation procedure is similar to the LC-MS/MS method, using a volatile solvent like dichloromethane.

2.2. GC Conditions (Illustrative)



Parameter	Value
Column	Agilent J&W DB-624 UI or equivalent
Inlet Temperature	250 °C
Injection Mode	Splitless
Oven Program	40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min
Carrier Gas	Helium
Flow Rate	1.2 mL/min

2.3. MS Conditions (Illustrative)

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor/Product Ions	To be determined for NMPH
Collision Energy	Optimized for NMPH fragmentation

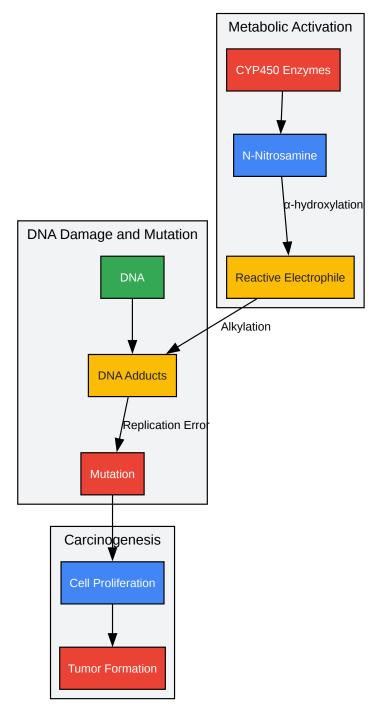
Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Nitrosamine-Induced Carcinogenesis

Nitrosamines, including NMPH, are generally not directly carcinogenic. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form reactive electrophilic species.[8][9] These reactive metabolites can then form adducts with DNA, leading to mutations and potentially initiating cancer.[8][10]



General Signaling Pathway of Nitrosamine Carcinogenesis



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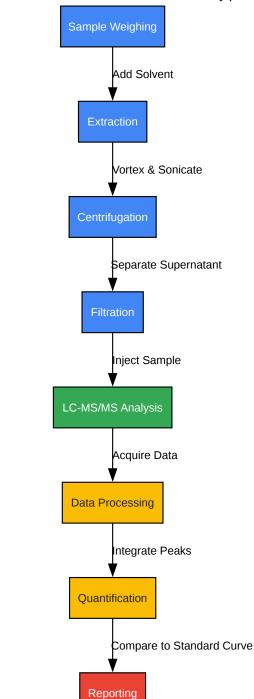
Caption: General metabolic activation and carcinogenic pathway of nitrosamines.



Experimental Workflow for N-Nitrosomethylphenidate Testing

The following diagram illustrates the logical flow of the analytical procedure for testing NMPH in pharmaceutical products.





Experimental Workflow for N-Nitrosomethylphenidate Testing

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Caption: Step-by-step workflow for the analysis of N-Nitrosomethylphenidate.



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